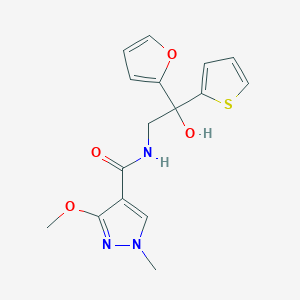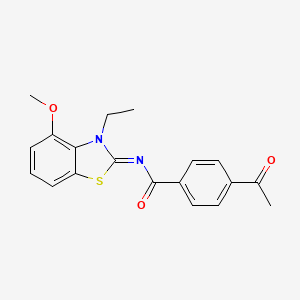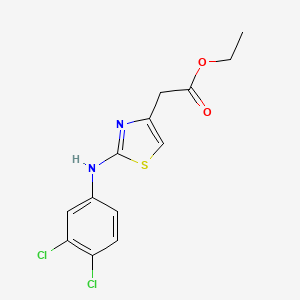
Ethyl 2-(2-((3,4-dichlorophenyl)amino)thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-((3,4-dichlorophenyl)amino)thiazol-4-yl)acetate is an organic compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Scientific Research Applications
Analgesic and Anti-inflammatory Activities
Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities. This suggests that “Ethyl 2-(2-((3,4-dichlorophenyl)amino)thiazol-4-yl)acetate” could potentially be applied in the development of new pain relief and anti-inflammatory medications .
Antitumor and Cytotoxic Activity
Some thiazole compounds have demonstrated potent effects on human tumor cell lines, indicating potential applications in cancer treatment as part of chemotherapy drugs or targeted therapies .
Antioxidant Properties
Thiazole derivatives have been synthesized and screened for their in vitro antioxidant properties, showing potent activity. This points to possible uses in preventing oxidative stress-related diseases or in the food industry as preservatives .
Anti-HIV Activity
Indole derivatives, which are structurally similar to thiazoles, have been studied for their anti-HIV properties. This implies that our compound could be researched for its efficacy against HIV-1 as part of antiretroviral therapy .
Antibacterial and Antifungal Activities
Thiazolyl thiazolidine-2,4-dione derivatives have been screened for antibacterial and antifungal activities, suggesting that “Ethyl 2-(2-((3,4-dichlorophenyl)amino)thiazol-4-yl)acetate” might be useful in developing new antibiotics or antifungal agents .
Chemical Synthesis and Reactor Studies
While not directly related to biological applications, studies on ethyl acetate saponification using different reactor systems could inform the chemical synthesis processes involving our compound, optimizing production methods for pharmaceuticals or other chemical products .
Future Directions
Thiazoles are important heterocyclics exhibiting diverse biological activities, and researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures . Therefore, future research could focus on the design and structure–activity relationship of bioactive molecules, including Ethyl 2-(2-((3,4-dichlorophenyl)amino)thiazol-4-yl)acetate.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, are known to interact with a variety of biological targets . These targets often include enzymes, receptors, and other proteins that play crucial roles in various biological processes .
Mode of Action
Thiazole derivatives are known to exhibit strong coordination ability due to the presence of nitrogen and oxygen coordination atoms . This allows them to interact with their targets in diverse ways, potentially leading to changes in the target’s function .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities . These activities suggest that the compound may affect a range of biochemical pathways, potentially influencing cell growth, oxidative stress responses, microbial growth, and inflammatory responses .
Result of Action
These effects could include alterations in cell growth, changes in oxidative stress responses, inhibition of microbial growth, and modulation of inflammatory responses .
properties
IUPAC Name |
ethyl 2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-2-19-12(18)6-9-7-20-13(17-9)16-8-3-4-10(14)11(15)5-8/h3-5,7H,2,6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYAIYXXIZZDQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

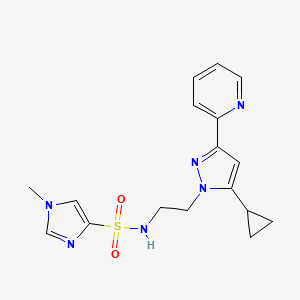

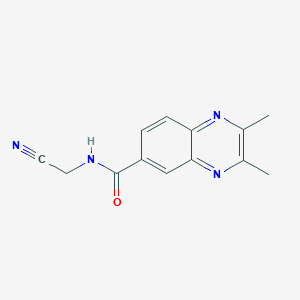
![5-(3-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2921850.png)
![N-[[4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2921852.png)
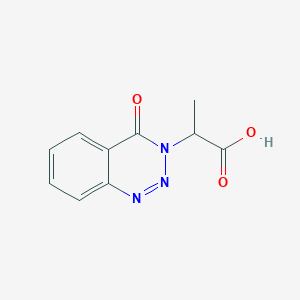


![2-(2-(1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2921858.png)
![Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)propanoate](/img/structure/B2921861.png)


